molecular formula C12H11ClN2OS B1227572 2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine

2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine

Cat. No. B1227572
M. Wt: 266.75 g/mol
InChI Key: JCTOSNXWCPXGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-chlorophenoxy)ethylthio]pyrimidine is an aromatic ether.

Scientific Research Applications

Antioxidant Properties

2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine derivatives exhibit significant biological activities, including antioxidant properties. In a study, bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, closely related to 2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine, demonstrated promising antioxidant activity compared to butylated hydroxytoluene. These findings suggest potential uses in areas requiring antioxidant properties (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Nonlinear Optical Properties

Another study explored the nonlinear optical (NLO) properties of pyrimidine derivatives, including those similar to 2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine. The compounds exhibited considerable NLO character, indicating potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).

Medicinal Chemistry

A variety of pyrimidine derivatives, including those structurally related to 2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine, have been synthesized and shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. This suggests potential therapeutic applications in medicinal chemistry (Taslimi et al., 2018).

Corrosion Inhibition

Pyrimidine derivatives have been studied for their ability to inhibit copper corrosion in saline solutions. Such compounds, including 2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine analogs, could have applications in metal protection and preservation (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).

Pharmaceutical Applications

In pharmaceutical research, pyrimidine derivatives have been investigated for their potential use in anti-HIV and antimalarial drugs. This research indicates the possible role of 2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine in developing new therapeutic agents (Novikov, Ozerov, Sim, & Buckheit, 2004).

properties

Product Name

2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]pyrimidine

InChI

InChI=1S/C12H11ClN2OS/c13-10-2-4-11(5-3-10)16-8-9-17-12-14-6-1-7-15-12/h1-7H,8-9H2

InChI Key

JCTOSNXWCPXGLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCCOC2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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